Comparative InhA Inhibition: Unsubstituted Pyrrolidine-1-carboxamide Scaffold Versus Para-Substituted Phenyl Derivatives
In a head-to-head enzyme inhibition study against Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), the unsubstituted pyrrolidine-1-carboxamide lead compound (compound s1) exhibited an IC50 of 10.66 ± 0.51 μM, establishing the baseline activity of the core scaffold. In contrast, the para-bromo substituted derivative (compound s5, 4-Br) showed an IC50 of 28.02 ± 4.29 μM, while the para-chloro derivative (compound s7, 4-Cl) completely lost activity with an IC50 > 100 μM [1]. This demonstrates that the unsubstituted pyrrolidine-1-carboxamide scaffold possesses intrinsic inhibitory activity against InhA that is abolished or severely diminished by para-substitution on the appended phenyl ring. Furthermore, meta-substitution with bromo (compound s4, 3-Br) improved potency to 0.89 ± 0.05 μM, representing an approximately 12-fold enhancement over the unsubstituted scaffold, while meta-chloro (compound s6, 3-Cl) yielded 1.35 ± 0.05 μM [2]. These SAR data establish the unsubstituted pyrrolidine-1-carboxamide as the validated starting point for rational inhibitor optimization.
| Evidence Dimension | InhA enzyme inhibition potency (IC50, μM) |
|---|---|
| Target Compound Data | 10.66 ± 0.51 μM (compound s1, unsubstituted pyrrolidine-1-carboxamide lead) |
| Comparator Or Baseline | Compound s5 (4-Br): 28.02 ± 4.29 μM; Compound s7 (4-Cl): >100 μM; Compound s4 (3-Br): 0.89 ± 0.05 μM; Compound s6 (3-Cl): 1.35 ± 0.05 μM |
| Quantified Difference | Unsubstituted scaffold is ~2.6-fold more potent than para-bromo analog; >9-fold more potent than para-chloro analog; meta-bromo substitution yields ~12-fold improvement |
| Conditions | InhA enzyme inhibition assay; Mycobacterium tuberculosis enoyl acyl carrier protein reductase; values reported as mean ± SD from three independent experiments |
Why This Matters
Procurement of the unsubstituted pyrrolidine-1-carboxamide scaffold is essential for SAR-driven lead optimization programs targeting InhA, as para-substituted derivatives show markedly reduced or abolished activity, while the scaffold provides a validated platform for achieving up to 160-fold potency improvements through targeted meta-substitution.
- [1] He X, Alian A, Stroud R, Ortiz de Montellano PR. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. J Med Chem. 2006;49(21):6308-6323. Table 1. doi:10.1021/jm060715y View Source
- [2] He X, Alian A, Stroud R, Ortiz de Montellano PR. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. J Med Chem. 2006;49(21):6308-6323. Table 1 and text. doi:10.1021/jm060715y View Source
